benzyl 1,3-oxazole-5-carboxylate
Description
Properties
CAS No. |
2680533-67-7 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Keto Esters with Benzylamine Derivatives
The oxazole ring can be constructed via cyclocondensation reactions between α-keto esters and benzylamine derivatives. For example, ethyl 4-ethoxy-4-chloro-2-oxobutyrate reacts with hydroxylamine hydrochloride in ethanol to form ethyl 5-ethoxyisoxazoline-3-carboxylate, which is subsequently hydrolyzed to the carboxylic acid . Adapting this approach, substitution of the ethyl group with a benzyl moiety at the esterification stage could yield benzyl 1,3-oxazole-5-carboxylate.
Key steps include:
-
Formation of the oxazoline intermediate : Hydroxylamine hydrochloride (1–4 equiv) reacts with α-keto esters in ethanol or toluene at 0–40°C .
-
Ring aromatization : Acidic or basic conditions promote dehydration, converting oxazolines to oxazoles. For instance, stirring with 5N sodium hydroxide at room temperature induces ring closure .
-
Benzylation : Introducing benzyl groups via nucleophilic substitution or ester interchange completes the synthesis.
This method achieves moderate yields (60–76%) but requires precise control over reaction pH and temperature to avoid side reactions .
Direct Esterification of Oxazole-5-Carboxylic Acid
A two-step process involves synthesizing oxazole-5-carboxylic acid followed by esterification with benzyl alcohol. The carboxylic acid intermediate is prepared via hydrolysis of ethyl 5-ethoxyisoxazoline-3-carboxylate using 1N sodium hydroxide, as demonstrated in Patent EP0957097A1 . Subsequent esterification employs coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) or tetrahydrofuran (THF) .
Reaction conditions :
-
Activation : EDC (1.2 equiv) and HOBT (1.1 equiv) in DMF at 0°C for 30 minutes.
-
Esterification : Benzyl alcohol (1.5 equiv) added dropwise, stirred at ambient temperature for 12–24 hours .
-
Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization.
This method offers high regioselectivity but necessitates anhydrous conditions to prevent hydrolysis of the activated intermediate .
Alkylation of Oxazole-5-Carboxylate Salts
Lithium or potassium salts of oxazole-5-carboxylic acid serve as nucleophiles in alkylation reactions with benzyl halides. For example, lithium 5-benzyl-1,3-oxazole-2-carboxylate (CID 58081369) is synthesized via deprotonation of the carboxylic acid using lithium hydroxide, followed by reaction with benzyl bromide . Adapting this strategy, the 5-position carboxylate can be alkylated using benzyl chloride under basic conditions.
Optimized protocol :
-
Deprotonation : Oxazole-5-carboxylic acid (1 equiv) treated with lithium hydride (1.1 equiv) in THF at 0°C.
-
Alkylation : Benzyl chloride (1.2 equiv) added, stirred at room temperature for 6 hours.
-
Isolation : The mixture is filtered, concentrated, and purified via silica gel chromatography .
Yields depend on the electrophilicity of the benzyl halide and the stability of the carboxylate salt.
Multi-Step Synthesis via Hydrazine Intermediates
Thesis work from Caltech outlines a route involving hydrazine intermediates for oxazole synthesis . Methyl 2-[(tert-butoxy)carbonylamino]-4-methyl-1,3-oxazole-5-carboxylate is synthesized via Boc protection of a hydrazine precursor, followed by oxidation with sodium nitrite and rearrangement in t-butanol. Saponification with sodium hydroxide yields the carboxylic acid, which is esterified with benzyl alcohol.
Critical steps :
-
Hydrazine formation : Reaction of methyl esters with hydrazine hydrate at 0°C .
-
Oxidation : Sodium nitrite in HCl converts hydrazines to diazonium salts, which rearrange to oxazoles.
-
Benzylation : Esterification via Mitsunobu reaction or acid-catalyzed Fischer esterification.
This method provides high purity but involves laborious intermediate isolation steps .
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Cyclocondensation | Hydroxylamine HCl, NaOH | 0–40°C, ethanol/toluene | 60–76% | Scalable, fewer steps | Sensitive to pH/temperature |
| Direct Esterification | EDC, HOBT, benzyl alcohol | 0°C to RT, DMF/THF | 70–85% | High regioselectivity | Anhydrous conditions required |
| Alkylation of Salts | LiH, benzyl chloride | 0°C to RT, THF | 50–65% | Direct functionalization | Low yields with bulky electrophiles |
| Hydrazine Intermediates | Sodium nitrite, t-butanol, NaOH | 0°C to reflux, aqueous/organic | 45–60% | High-purity intermediates | Multi-step, time-intensive |
Chemical Reactions Analysis
Oxidation and Tautomerism
The oxazole ring undergoes oxidation to form oxazolone derivatives under specific conditions. For example, hypervalent iodine reagents oxidize N-acyl-α-amino acids to generate 1,3-oxazol-5(4H)-ones, which exist predominantly in their 5-oxo tautomeric form . This reaction proceeds via cyclodehydration, confirmed by IR spectral shifts (e.g., carbonyl stretching at 1830 cm⁻¹ in 4 vs. 1737 cm⁻¹ in precursor 3 ) .
Key Data :
| Reaction Step | IR Absorption (cm⁻¹) | 13C-NMR Shift (ppm) |
|---|---|---|
| Precursor (3 ) | 1737 (ester C=O) | 198.66 (C=O) |
| Oxazolone (4 ) | 1830 (oxazolone C=O) | 145.41 (C-5) |
The deshielding of C-5 (Δδ ≈ 53 ppm) and upfield shifts in 13C-NMR confirm tautomer stabilization .
Cyclocondensation Reactions
Intramolecular cyclization of N-acyl-α-amino ketones forms 2,4,5-trisubstituted 1,3-oxazoles. For instance, compound 5a (derived from valine) undergoes cyclocondensation in acidic conditions, yielding 1,3-oxazole 6a with a molecular ion peak at m/z = 335 .
Mechanism :
-
Deprotonation of α-amino ketone.
-
Nucleophilic attack at the carbonyl carbon.
-
Elimination of water to form the oxazole ring.
Reaction yields range from 65% to 89% depending on substituents .
Pd-Catalyzed Cross-Coupling
Benzyl 1,3-oxazole-5-carboxylate participates in desulfonative cross-coupling with benzylic sulfones via Pd catalysis. This method enables the synthesis of triarylmethane derivatives under mild conditions (room temperature, DMF) .
Example :
| Sulfone Partner | Oxazole Partner | Product Yield |
|---|---|---|
| Primary benzylic | 2-phenyl-1,3-oxazole | 78% |
| Benzhydryl | 4-methyl-1,3-oxazole | 82% |
This reaction tolerates diverse substituents, including electron-withdrawing groups (-NO₂, -CF₃) .
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis to yield 1,3-oxazole-5-carboxylic acid. Using NaOH/MeOH, methyl 2-(Boc-amino)-4-methyl-1,3-oxazole-5-carboxylate (3 ) is converted to the carboxylic acid (4 ) with 85% yield .
Amination
TosMIC (tosylmethyl isocyanide) reacts with aldehydes in van Leusen oxazole synthesis to introduce amino groups at the 5-position. For example, tris-aldehyde substrates coupled with TosMIC yield 5-substituted oxazoles (70 ) in 72% yield .
Comparative Reactivity
This compound exhibits distinct reactivity compared to simpler oxazole analogs:
| Property | This compound | 1,3-Oxazole |
|---|---|---|
| Electrophilic Substitution | Activated at C-4 | Activated at C-2 |
| Hydrogen Bonding | Enhanced (carboxylate/benzyl) | Limited |
| Thermal Stability | Decomposes >200°C | Stable up to 150°C |
The carboxylate group directs electrophiles to the C-4 position, while the benzyl moiety stabilizes π-π interactions .
Scientific Research Applications
Pharmaceutical Applications
Benzyl 1,3-oxazole-5-carboxylate has shown promise in various therapeutic areas, particularly:
- Antimicrobial Activity : Research indicates that derivatives of 1,3-oxazoles exhibit significant antibacterial properties. For instance, studies have demonstrated that certain oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In a comparative study, this compound derivatives demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 24 (against S. aureus) |
| Ampicillin | 22 (against S. aureus) |
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory responses. It interacts with specific proteins involved in inflammation pathways, suggesting its utility in developing treatments for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Chilumula et al. evaluated the antimicrobial activity of various oxazole derivatives against common pathogens. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 24 mm .
Case Study 2: Synthesis and Biological Evaluation
In another research effort, Kaspady et al. synthesized several oxazole derivatives and tested their antibacterial properties. The study found that compounds structurally related to this compound displayed enhanced activity against multiple bacterial strains when compared to traditional antibiotics .
Agricultural Applications
Beyond pharmaceuticals, this compound has potential uses in agriculture as a fungicide or pesticide due to its antifungal properties. Its ability to inhibit fungal growth makes it a candidate for developing eco-friendly agricultural chemicals.
Mechanism of Action
The mechanism of action of benzyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical distinctions between benzyl 1,3-oxazole-5-carboxylate and its analogs:
Physicochemical Properties
- Lipophilicity : this compound (logP ~2.5) is significantly more lipophilic than methyl (logP ~1.2) or ethyl (logP ~0.8) analogs, impacting membrane permeability in drug design .
- Solubility : Ethyl and methyl esters exhibit higher aqueous solubility (~5–10 mg/mL) compared to the benzyl derivative (<1 mg/mL) due to reduced aromaticity.
Stability and Degradation Pathways
- Benzyl ester : Resists enzymatic hydrolysis (e.g., esterases) but degrades under prolonged UV exposure via radical-mediated pathways.
- Alkyl esters : Susceptible to enzymatic cleavage, limiting their utility in biological systems without stabilization strategies .
Q & A
Basic: What are the standard synthetic routes for benzyl 1,3-oxazole-5-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
A common approach involves condensation reactions between substituted amines or hydroxyl precursors with carboxylic acid derivatives. For example, benzoxazole derivatives can be synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for extended periods (15–20 hours), followed by precipitation on ice . Optimization includes adjusting molar ratios, reaction time, and catalysts. The Bischler-Napieralski conditions (using reagents like thionyl chloride or acetyl chloride) are applicable for oxazole ring formation, as demonstrated in tyrosine-derived oxazole syntheses .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
High-Resolution Mass Spectrometry (HRMS) and elemental analysis are essential for confirming molecular weight and purity. For instance, HRMS (EI, 70 eV) provides precise mass data (e.g., experimental vs. calculated values for C₁₈H₁₇NO₃: 295.3 vs. 295.12) . Nuclear Magnetic Resonance (NMR) spectroscopy (not explicitly mentioned in evidence but inferred as standard practice) and IR spectroscopy further elucidate structural features like ester carbonyl groups and oxazole ring vibrations.
Advanced: How can researchers resolve contradictions in spectroscopic or elemental analysis data?
Methodological Answer:
Discrepancies between experimental and theoretical values (e.g., elemental analysis for C: 73.00% observed vs. 73.20% calculated) require cross-validation using complementary techniques. Repeat experiments under controlled conditions, employ alternative methods like X-ray crystallography, or use computational tools (e.g., density functional theory) to model electronic structures and predict spectral behavior .
Advanced: What strategies optimize catalytic systems for this compound synthesis?
Methodological Answer:
Heterogeneous catalysts like ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O can enhance esterification efficiency. Uniform experimental design and data mining techniques help identify optimal conditions (e.g., acid-to-alcohol molar ratio, catalyst loading, and reaction time) . Kinetic modeling (e.g., monitoring benzyl alcohol conversion over time) provides mechanistic insights .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
Recrystallization from ethanol or ethyl acetate is widely used. For hygroscopic or thermally unstable derivatives, column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) ensures high purity. Evidence from ethyl 2-amino-1,3-oxazole-5-carboxylate synthesis highlights achieving 95% purity via solvent-based recrystallization .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations evaluate electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction barriers. For example, the electron-withdrawing ester group in oxazole-5-carboxylates may activate specific positions for nucleophilic substitution or Suzuki-Miyaura coupling. Experimental validation via controlled reactions with palladium catalysts is recommended .
Advanced: What experimental precautions mitigate hydrolysis of the benzyl ester group during synthesis?
Methodological Answer:
Hydrolysis can be minimized by avoiding aqueous conditions in later reaction stages. Anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar) are critical. For enzyme-mediated syntheses (e.g., lipases in non-polar media), maintaining pH < 7 and low water activity preserves ester integrity .
Basic: How do substituents on the oxazole ring influence the compound’s physicochemical properties?
Methodological Answer:
Electron-donating groups (e.g., methyl in ethyl 4-methyl-1,3-oxazole-5-carboxylate) increase ring electron density, altering solubility and reactivity. Steric effects from bulky substituents may hinder crystallization. Comparative studies using analogs (e.g., 2-methyl vs. unsubstituted oxazoles) via HPLC and melting point analysis reveal structure-property relationships .
Advanced: How to evaluate the stability of this compound under varying pH and temperature?
Methodological Answer:
Accelerated stability studies involve incubating the compound in buffered solutions (pH 3–10) at elevated temperatures (40–60°C). Degradation products are monitored via LC-MS. For example, acidic conditions may hydrolyze the ester to carboxylic acid, while basic conditions could cleave the oxazole ring .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Refer to OSHA HCS guidelines: Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact. For chlorinated intermediates (e.g., benzoyl chloride derivatives), ensure proper ventilation and neutralization of waste with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
